N~2~-Ethyl-N~4~-methyl-1,3,5-triazine-2,4,6-triamine
Description
N~2~-Ethyl-N~4~-methyl-1,3,5-triazine-2,4,6-triamine is a compound belonging to the triazine family, which is characterized by a six-membered ring containing three nitrogen atoms
Properties
CAS No. |
61912-37-6 |
|---|---|
Molecular Formula |
C6H12N6 |
Molecular Weight |
168.20 g/mol |
IUPAC Name |
2-N-ethyl-4-N-methyl-1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/C6H12N6/c1-3-9-6-11-4(7)10-5(8-2)12-6/h3H2,1-2H3,(H4,7,8,9,10,11,12) |
InChI Key |
VZJOGDYZRPMGSG-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=NC(=NC(=N1)NC)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-Ethyl-N~4~-methyl-1,3,5-triazine-2,4,6-triamine typically involves the substitution of cyanuric chloride with appropriate amines. For instance, one method involves the reaction of cyanuric chloride with ethylamine and methylamine in the presence of a base such as sodium carbonate. The reaction is usually carried out in an ice bath to control the temperature and prevent side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial to ensure its quality and suitability for various applications.
Chemical Reactions Analysis
Types of Reactions
N~2~-Ethyl-N~4~-methyl-1,3,5-triazine-2,4,6-triamine can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine atoms in cyanuric chloride are replaced by ethylamine and methylamine.
Oxidation and Reduction: The compound can also undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions may vary.
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of this compound include cyanuric chloride, ethylamine, methylamine, and bases such as sodium carbonate. The reactions are typically carried out under controlled temperature conditions to prevent side reactions and ensure high yield .
Major Products Formed
The major products formed from the reactions of N2-Ethyl-N~4~-methyl-1,3,5-triazine-2,4,6-triamine depend on the specific reaction conditions and reagents used. For instance, substitution reactions with different amines can lead to the formation of various substituted triazine derivatives .
Scientific Research Applications
N~2~-Ethyl-N~4~-methyl-1,3,5-triazine-2,4,6-triamine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of N2-Ethyl-N~4~-methyl-1,3,5-triazine-2,4,6-triamine involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, leading to the modulation of their activity. This can result in various biological effects, such as antimicrobial activity or inhibition of specific metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N2-Ethyl-N~4~-methyl-1,3,5-triazine-2,4,6-triamine include other triazine derivatives such as:
- 1,3,5-Triazine-2,4,6-triamine (Melamine)
- 2,4,6-Triamino-1,3,5-triazine
- 2,4-Diamino-6-(2-methyl-1-imidazolyl)ethyl-1,3,5-triazine
Uniqueness
What sets N2-Ethyl-N~4~-methyl-1,3,5-triazine-2,4,6-triamine apart from other similar compounds is its specific substitution pattern, which can impart unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
